

Structural and Physicochemical Comparison: Azetidine vs. Piperidine

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Compound of Interest

Compound Name: 1-N-Cbz-3-(methylaminomethyl)azetidine
CAS No.: 1824267-06-2
Cat. No.: B2488275

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The decision to incorporate an azetidine ring over a six-membered piperidine ring fundamentally alters a molecule's developability profile. Azetidines are characterized by significant ring strain (approximately 25.4 kcal/mol), which restricts conformational flexibility and alters the basicity of the nitrogen atom[2]. When replacing a piperidine, an azetidine typically lowers the overall lipophilicity (LogP) and reduces the topological polar surface area, which can translate to enhanced cell permeability and improved aqueous solubility[2].

Table 1: Comparative Physicochemical Properties

| Property | Azetidine Scaffold | Piperidine Scaffold | Impact on Drug Design |
|----------------------|---|--|---|
| Ring Strain | High (~25.4 kcal/mol) [2] | Low (stable chair conformation) [2] | Azetidine's rigidity improves target specificity but introduces potential metabolic soft spots [2] . |
| Basicity (pKa) | ~11.29 (as free amine) [2] | ~11.22 (as free amine) [2] | In amide linkages, azetidine's strain prevents electron donation, reducing Lewis basicity and improving permeability. |
| Lipophilicity (LogP) | Typically lower [2] | Typically higher [2] | Lower LogP in azetidines reduces non-specific binding and improves aqueous solubility [2] . |
| Metabolic Stability | Susceptible to ring-opening [2] | Generally robust, prone to α -oxidation [2] | Strategic substitution on the azetidine ring is required to block metabolic cleavage [2] . |

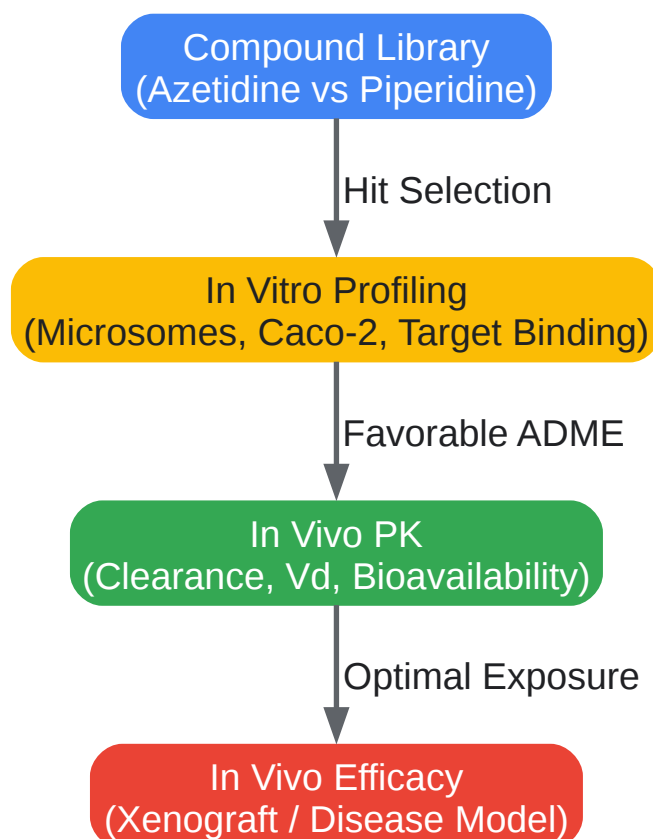
In Vitro Evaluation: ADME and Target Engagement

Because of their unique ring strain, azetidines require rigorous in vitro profiling to ensure they do not succumb to rapid metabolic degradation.

Causality in Assay Selection: While azetidines improve passive permeability (often evaluated via Caco-2 assays), their highly strained nature can make them substrates for specific cytochrome P450 (CYP)-mediated ring-opening reactions[\[2\]](#). Therefore, evaluating microsomal stability is a critical early-stage gateway before advancing to in vivo models.

Protocol: Self-Validating In Vitro Liver Microsomal Stability Assay

- Objective: Quantify the intrinsic clearance (CL_{int}) of azetidine compounds.
- Step 1 - Preparation: Incubate 1 μ M of the test compound with liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
- Step 2 - Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
- Step 3 - Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
- Step 4 - Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
- Step 5 - Self-Validation Criteria: The assay must include concurrent runs of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). The protocol is only validated if the half-lives of these controls fall within historically established, species-specific acceptance ranges.



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Fig 1. Stepwise in vitro to in vivo evaluation pipeline for azetidine-containing lead compounds.

In Vivo Evaluation: Pharmacokinetics and Efficacy

Successful in vitro profiles must be translated into in vivo models. Azetidine incorporation has been shown to improve the pharmacokinetic (PK) profile of several FDA-approved drugs, such as baricitinib and cobimetinib, by enhancing metabolic stability and receptor selectivity[1].

Causality in Assay Selection: In vivo PK profiling determines if the lower lipophilicity and altered basicity of the azetidine core successfully translate to a higher volume of distribution (Vd) and improved oral bioavailability (F%) compared to piperidine analogs.

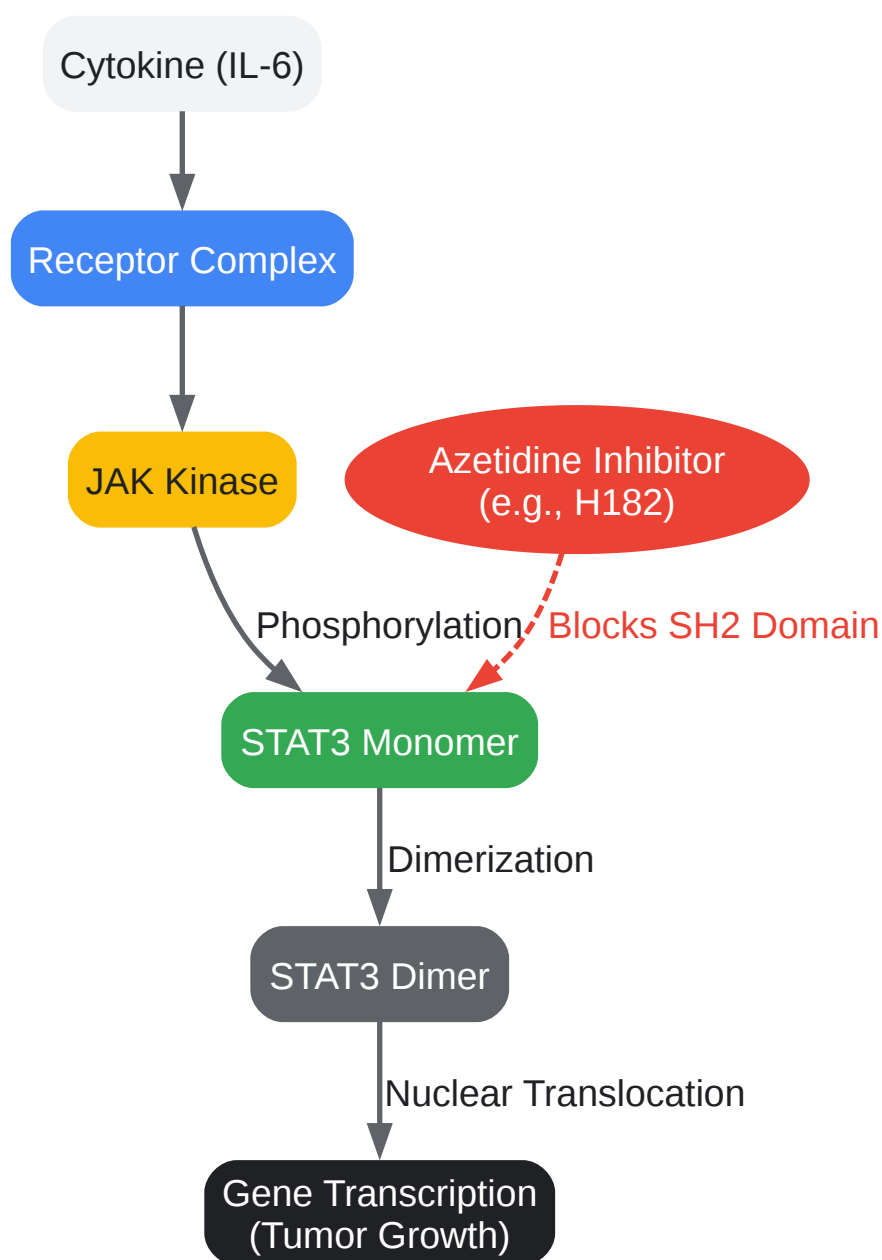
Protocol: Self-Validating In Vivo Pharmacokinetic Profiling (Mouse)

- Objective: Determine systemic exposure, clearance, and oral bioavailability.

- Step 1 - Dosing: Administer the azetidine compound to two parallel cohorts of male C57BL/6 mice (n=3 per route). Cohort 1 receives an intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% saline); Cohort 2 receives oral (PO) gavage (5 mg/kg in 0.5% methylcellulose).
- Step 2 - Sampling: Collect serial blood samples (approx. 20 μ L) via the tail vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Step 3 - Processing: Centrifuge blood samples immediately to isolate plasma. Precipitate proteins using acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS.
- Step 4 - Self-Validation Criteria: Calculate PK parameters (AUC, CL, Vd, F%) using non-compartmental analysis. The protocol is validated by checking the mass balance and ensuring the PO AUC is logically proportional to the IV AUC. If F% is disproportionately low (<10%) despite high Caco-2 permeability, the system flags the compound for potential first-pass metabolism or gastrointestinal solubility issues, prompting immediate formulation adjustments.

Case Studies in Drug Discovery

Azetidine-Based STAT3 Inhibitors in Oncology The development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3) has historically been challenging. However, researchers have successfully developed azetidine-functionalized small molecules (e.g., H182) that potently and preferentially inhibit STAT3 DNA-binding activity in vitro (IC₅₀ = 300–800 nM)[3]. In vivo evaluation demonstrated that these azetidine compounds strongly inhibited the growth of human breast tumor xenografts[3]. The rigid azetidine core was crucial for blocking the SH2 domain, preventing STAT3 phosphorylation and subsequent dimerization[3].



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Fig 2. Mechanism of STAT3 pathway inhibition by azetidine-functionalized small molecules.

Bicyclic Azetidines as Antimalarials Azetidines are also making waves in infectious diseases. The synthesis of stereospecific bicyclic azetidines led to the discovery of BRD3914, a potent antimalarial[4]. In vitro, BRD3914 exhibited an EC50 of 15 nM against *P. falciparum* with low cytotoxicity to human cell lines[4]. Subsequent in vivo evaluation in *P. falciparum*-infected humanized mice demonstrated complete parasite clearance and a durable cure after just four oral doses, highlighting the excellent oral bioavailability imparted by the azetidine scaffold[4].

Conclusion

Replacing traditional six-membered heterocycles with an azetidine ring is a powerful tactical approach in medicinal chemistry. While the inherent ring strain necessitates careful in vitro metabolic screening to prevent ring-opening liabilities, the resulting improvements in lipophilicity, target affinity, and in vivo pharmacokinetics often yield superior clinical candidates.

References

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- Azetidines in medicinal chemistry: emerging applications and approved drugs. *Future Medicinal Chemistry*. URL: [\[Link\]](#)
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